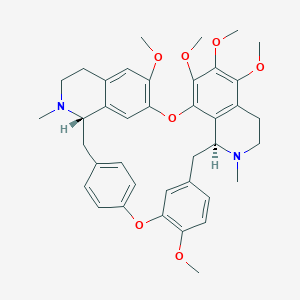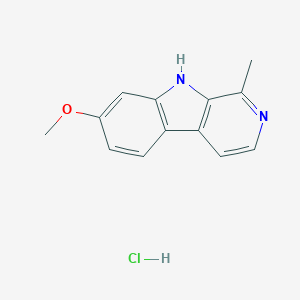
Turkesterone
Vue d'ensemble
Description
Turkesterone is a naturally-occurring plant steroid that has been studied for its potential medicinal and health benefits. This compound is found in several plants, including the bark of the turmeric root, the leaves of the black cohosh plant, and the leaves of the wild yam plant. It has been used for centuries in traditional medicine for various ailments, including arthritis and respiratory problems. In recent years, research has focused on the potential for this compound to have a positive effect on human health.
Applications De Recherche Scientifique
Amélioration des performances athlétiques
La turkesterone est largement reconnue pour ses avantages potentiels dans les sports et les performances athlétiques . Elle fait partie de la famille des ecdystéroïdes, un groupe de composés qui existent naturellement dans certaines plantes et certains insectes . Lorsqu'ils sont introduits dans le système mammalien, les ecdystéroïdes semblent présenter des propriétés qui influencent la synthèse des protéines et la croissance musculaire .
Gestion des problèmes de santé
La this compound s'est avérée prometteuse dans la gestion de divers problèmes de santé . Le potentiel thérapeutique des extraits riches en phytoecdystéroïdes dépasse la nutrition sportive, avec des applications prometteuses dans le traitement de la fatigue chronique, des maladies cardiovasculaires et des troubles neurodégénératifs .
Nutrition
La this compound et autres ecdystéroïdes sont présents dans les plantes, y compris Rhaponticum carthamoides Willd. (Iljin), Spinacia oleracea L., Chenopodium quinoa Willd., et Ajuga turkestanica (Regel) Briq . Les régimes alimentaires à base de plantes, associés à divers avantages pour la santé et à la durabilité environnementale, incluent souvent des sources riches en phytoecdystéroïdes .
Longevité
La this compound est étudiée pour son rôle potentiel dans l'augmentation de la force physique, le métabolisme énergétique et, éventuellement, l'influence sur notre longévité .
Inhibition de la 5-alpha-réductase
La this compound a été trouvée pour inhiber l'activité de l'enzyme 5-alpha-réductase, qui convertit la testostérone en dihydrotestostérone (DHT) . En inhibant cette enzyme, la this compound peut aider à maintenir des niveaux plus élevés de testostérone dans le corps
Mécanisme D'action
Target of Action
Turkesterone is a phytoecdysteroid, a plant-derived compound that is structurally similar to the insect steroid hormone 20-hydroxyecdysone . It primarily targets the ecdysteroid receptor (EcR) and Ultraspiracle (Usp) proteins, which are members of the nuclear receptor superfamily . These receptors regulate gene expression in a tissue- and development-specific manner .
Mode of Action
This compound interacts with its targets by binding to the ligand-binding domain of the ecdysteroid receptor . This binding triggers a series of biochemical reactions that lead to changes in the cell. This compound is believed to exert its effects by activating protein kinase B (Akt) and mammalian target of rapamycin (mTOR) signaling pathways . These pathways play a crucial role in protein synthesis and muscle cell growth, potentially leading to increased muscle mass and improved recovery .
Biochemical Pathways
The activation of the mTOR pathway by this compound is a key regulator of cell growth, proliferation, and metabolism, including muscle protein synthesis . When mTOR is activated, it promotes the translation of specific genes involved in protein synthesis and inhibits the breakdown of proteins in muscle cells . This compound also enhances the mRNA translation process and promotes leucine uptake into muscle cells .
Pharmacokinetics
It’s known that this compound is a naturally occurring compound and is present in certain plant species . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is the enhancement of muscle growth by increasing muscle protein synthesis . It optimizes the mRNA translation process, promotes leucine uptake into muscle cells, and attains a positive nitrogen balance, preventing muscle breakdown . This leads to increased muscle mass and improved recovery .
Orientations Futures
Turkesterone has burst into the fitness world with the hype that it’s a natural supplement that’s more effective than anabolic steroids but without all the adverse side effects . There have been multiple studies around this compound and the possible uses, but these were done in-vitro or in mice . More human-based studies are required to fully understand its potential benefits and mechanisms of action in human subjects .
Analyse Biochimique
Biochemical Properties
Turkesterone interacts with various enzymes, proteins, and other biomolecules. It is believed to interact with the ligand-binding domain of the ecdysteroid receptor . The cavity of this receptor is predicted to possess space in the vicinity of C-11/C-12 of the ecdysteroid .
Cellular Effects
This compound influences cell function by activating anabolic signaling pathways, particularly the mTOR pathway . The mTOR pathway is a key regulator of cell growth, proliferation, and metabolism, including muscle protein synthesis .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is believed to interact with the ecdysteroid receptor, influencing the regulation of gene expression in a tissue- and development-specific manner .
Temporal Effects in Laboratory Settings
Current studies focus on its potential anabolic properties and its effects on muscle protein synthesis .
Dosage Effects in Animal Models
Research on this compound’s effects on muscle protein synthesis and the mTOR pathway in animal models is an area of growing interest . Some studies suggest that this compound can activate the mTOR pathway and enhance muscle protein synthesis in animals .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been studied for its potential to activate anabolic signaling pathways, particularly the mTOR pathway . The mTOR pathway is a key regulator of cell growth, proliferation, and metabolism .
Transport and Distribution
It is believed to interact with the ecdysteroid receptor, which could influence its localization or accumulation .
Subcellular Localization
It is believed to interact with the ecdysteroid receptor, which could influence its localization to specific compartments or organelles .
Propriétés
IUPAC Name |
(2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O8/c1-23(2,33)8-7-21(32)26(5,34)20-6-9-27(35)15-11-16(28)14-10-17(29)18(30)12-24(14,3)22(15)19(31)13-25(20,27)4/h11,14,17-22,29-35H,6-10,12-13H2,1-5H3/t14-,17+,18-,19+,20-,21+,22+,24-,25+,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBAGDDNVWTLOM-XHZKDPLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@H]([C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41451-87-0 | |
| Record name | Turkesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41451-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Turkesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TURKESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53E6Z3F8ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)












